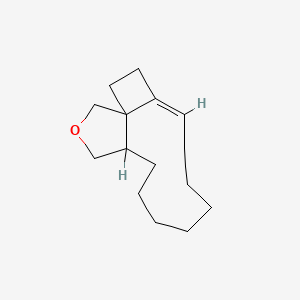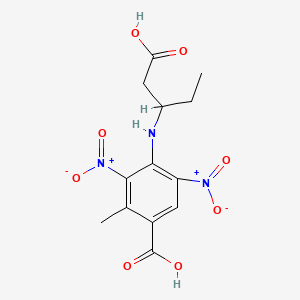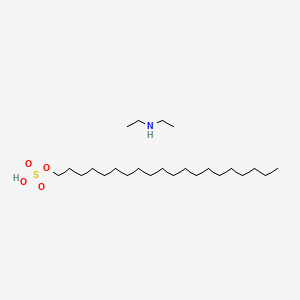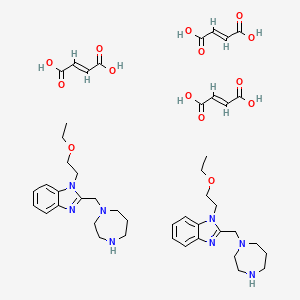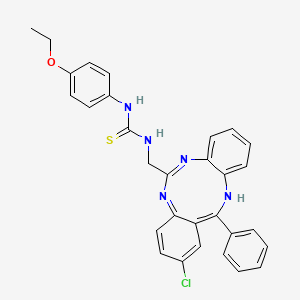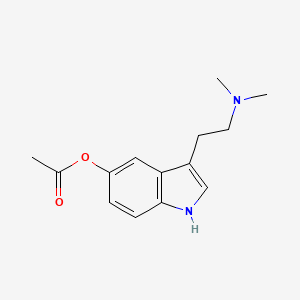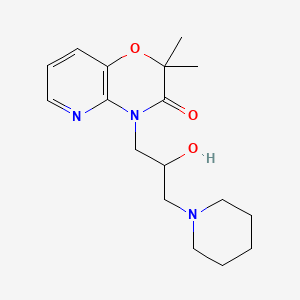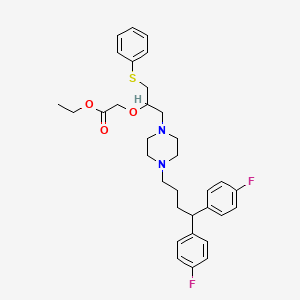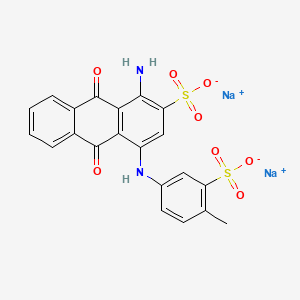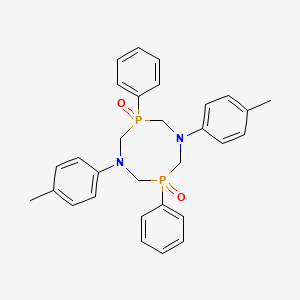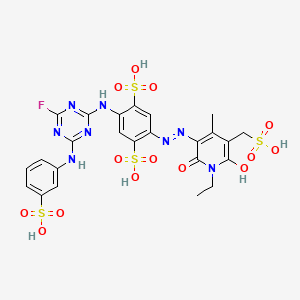
2-((1-Ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-5-(sulphomethyl)-3-pyridyl)azo)-5-((4-fluoro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)benzene-1,4-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of EINECS 287-435-1 involves multiple steps, starting with the preparation of the azo compound, followed by its complexation with hydroxychromate and subsequent reaction with 2-aminoethanol. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
EINECS 287-435-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: Reduction reactions can convert the compound into lower oxidation states or alter the azo group.
Substitution: The compound can undergo substitution reactions, particularly involving the azo group and the hydroxychromate moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to control the reaction environment . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
EINECS 287-435-1 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.
Medicine: Research into its potential therapeutic uses, particularly in targeting specific molecular pathways, is ongoing.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of EINECS 287-435-1 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s azo group and hydroxychromate moiety play crucial roles in these interactions, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
EINECS 287-435-1 can be compared with other similar compounds, such as:
Hydrogen (3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-2-hydroxy-5-nitrobenzenesulphonato(3-))hydroxychromate(1-): This compound shares a similar structure but lacks the 2-aminoethanol component.
Other azo compounds: These compounds have similar azo groups but differ in their complexation with metals and other functional groups.
The uniqueness of EINECS 287-435-1 lies in its specific combination of functional groups and its resulting chemical properties, which make it suitable for a wide range of applications .
Properties
CAS No. |
85508-11-8 |
|---|---|
Molecular Formula |
C24H23FN8O14S4 |
Molecular Weight |
794.8 g/mol |
IUPAC Name |
2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfomethyl)pyridin-3-yl]diazenyl]-5-[[4-fluoro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C24H23FN8O14S4/c1-3-33-20(34)14(10-48(36,37)38)11(2)19(21(33)35)32-31-16-9-17(50(42,43)44)15(8-18(16)51(45,46)47)27-24-29-22(25)28-23(30-24)26-12-5-4-6-13(7-12)49(39,40)41/h4-9,34H,3,10H2,1-2H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,26,27,28,29,30) |
InChI Key |
OQWGZEGZSJQKLY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C(=C2)S(=O)(=O)O)NC3=NC(=NC(=N3)NC4=CC(=CC=C4)S(=O)(=O)O)F)S(=O)(=O)O)C)CS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



